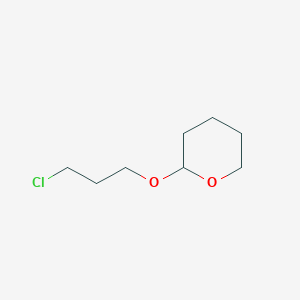

2-(3-Chloropropoxy)tetrahydro-2H-pyran

説明

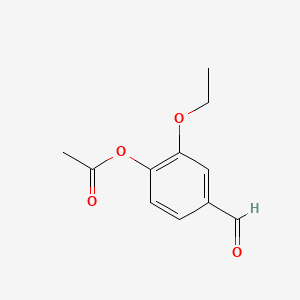

2-(3-Chloropropoxy)tetrahydro-2H-pyran is a halogenated heterocycle . It has the empirical formula C8H15ClO2 and a molecular weight of 178.66 . The compound appears as a colorless to almost colorless clear liquid .

Molecular Structure Analysis

The SMILES string for 2-(3-Chloropropoxy)tetrahydro-2H-pyran is ClCCCOC1CCCCO1 . The InChI is 1S/C8H15ClO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 . The InChI key is QFXXARKSLAKVRL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a refractive index n20/D of 1.458 (lit.) . It has a boiling point of 55 °C at 0.5 mmHg (lit.) and a density of 1.08 g/mL at 25 °C (lit.) . The compound is also described as having an assay of 97% .科学的研究の応用

Electrosynthesis of Halogenated δ‐Lactones

- Research by Quintanilla et al. (2011) in the European Journal of Organic Chemistry explores the electrosynthesis of halogenated δ-lactones, including derivatives of tetrahydro-2H-pyran. This process yields compounds like 3,3-dichloro-4-hydroxy-5,5-disubstituted-tetrahydro-2H-pyran-2-ones, which are relevant for various synthetic applications (Quintanilla et al., 2011).

Synthesis in Organic Laboratory Exercises

- The synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran is reported by Brisbois et al. (1997) in the Journal of Chemical Education. This synthesis serves as an educational exercise in organic chemistry labs, illustrating Markownikov Addition and the formation of protecting groups, such as THP-ether (Brisbois et al., 1997).

Synthesis and Complexation Reactions

- Singh et al. (2001) in Inorganica Chimica Acta investigated the synthesis and complexation reactions of derivatives like 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran. Their research includes exploring reactions with elements like iodine and various metals, providing insights into coordination chemistry (Singh et al., 2001).

Antioxidative and Antihypertensive Properties

- Maneesh and Chakraborty (2018) in Food Research International identified antioxidative O-heterocyclic analogues from Sargassum wightii, including compounds with a 2H-pyran framework. These compounds demonstrated potential as natural antioxidant and antihypertensive agents (Maneesh & Chakraborty, 2018).

HMG-CoA Reductase Inhibitors

- Prugh et al. (1990) in the Journal of Medicinal Chemistry synthesized tetrahydro-4-hydroxy-2H-pyran-2-ones as inhibitors of the enzyme HMG-CoA reductase. These compounds play a role in cholesterogenesis and could have therapeutic implications (Prugh et al., 1990).

Pyrolysis Kinetics and Mechanism

- Álvarez-Aular et al. (2018) conducted experimental and DFT studies on the pyrolysis of tetrahydropyranyl phenoxy ethers in the Journal of Analytical and Applied Pyrolysis. This research provides insights into the thermal decomposition of these compounds, relevant for chemical process engineering (Álvarez-Aular et al., 2018).

Access to Arylated Pyran-2-ones

- Singh et al. (2007) in Tetrahedron Letters reported on the synthesis of arylated 2H-pyran-2-ones. Their work contributes to the broader field of aromatic and heterocyclic compound synthesis (Singh et al., 2007).

Safety and Hazards

2-(3-Chloropropoxy)tetrahydro-2H-pyran is classified as a combustible liquid . It’s recommended to keep it away from heat, sparks, open flames, and hot surfaces . Protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are advised when handling this compound . In case of fire, specific extinguishing media like dry chemical, carbon dioxide, or alcohol-resistant foam should be used .

将来の方向性

特性

IUPAC Name |

2-(3-chloropropoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXXARKSLAKVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292032, DTXSID30969116 | |

| Record name | 2-(3-Chloropropoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Chloropropoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloropropoxy)tetrahydro-2H-pyran | |

CAS RN |

42330-88-1, 54166-48-2 | |

| Record name | 42330-88-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Chloropropoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Chloropropoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)

![4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one](/img/structure/B1585170.png)

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B1585171.png)